6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a synthetic compound that belongs to the class of tetrahydrocarbazoles. It serves as a key structural motif and building block in the development of various biologically active compounds. Its derivatives have garnered significant interest in scientific research due to their potential application in a wide range of therapeutic areas. [, ]
Synthesis Analysis
Asymmetric reductive amination: This approach employs chiral (phenyl)ethylamines to direct the stereochemistry of the reaction, achieving up to 96% diastereofacial selectivity. The synthesis can also involve the isolation of a unique 2-picolinic acid salt of (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, followed by amide formation using 1-propylphosphonic acid cyclic anhydride (T3P). []
Chemoenzymatic synthesis: This method utilizes the catalytic activity of lipases and oxidoreductases to obtain enantiopure intermediates under mild reaction conditions. For example, Candida antarctica lipase type B can be used for the resolution of (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol, while alcohol dehydrogenase A can facilitate the bioreduction of 4,9-dihydro-1H-carbazol-3(2H)-one. []
Multi-component reactions: This strategy involves the one-pot reaction of multiple starting materials to yield complex molecules. The Ugi-azide reaction, a variation of the Ugi multicomponent process, can be employed to prepare novel 1,5-disubstituted-1H-tetrazoles. []
Molecular Structure Analysis
Amide formation: The amino group can react with carboxylic acids or acid chlorides to form amides, a common modification used to introduce diversity and alter the biological properties of the molecule. [, ]
N-alkylation: The secondary amine can be alkylated to form tertiary amines, which can modulate the compound's lipophilicity, basicity, and subsequent pharmacokinetic properties. []
N-sulfoconjugation and glucuronide conjugation: These metabolic transformations can occur in vivo, leading to the formation of more polar and readily excretable metabolites. []
Mechanism of Action
Dopamine receptor agonism/antagonism: Modifications at the 3-position nitrogen can influence the compound's affinity and intrinsic activity at dopamine D1 and D2 receptors, resulting in agonist, partial agonist, or antagonist properties. [, ]
Serotonin receptor agonism/antagonism: Certain derivatives exhibit potent and selective activity at serotonin receptor subtypes, such as 5-HT1F and 5-HT6. [, ]
Sirtuin inhibition: Some analogs, like 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX527), act as potent inhibitors of sirtuin 1 (SIRT1) and/or sirtuin 2 (SIRT2), impacting various cellular processes, including fibroblast activation, proliferation, and autophagy. [, , ]
Physical and Chemical Properties Analysis
Lipophilicity: Modifications at the 3-position nitrogen can significantly influence the compound's lipophilicity (log P), affecting its distribution and tissue binding properties. []
Basicity: The pKa value of the molecule can impact its volume of distribution (Vss) and elimination half-life (t1/2z), with secondary amines exhibiting different pharmacokinetic profiles compared to tertiary amines. []
Applications
Cardiovascular research: Hydroxylated derivatives have shown potential as experimental cardiotonic drugs, exhibiting positive inotropic effects. [, ]
Neurological research: Analogs targeting dopamine and serotonin receptors have been investigated for their potential in treating depression, anxiety, and migraine. [, , ]
Renal research: SIRT1/2 inhibitors derived from 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine, such as EX527 and sirtinol, have shown promising results in attenuating renal fibrosis in obstructive nephropathy by inhibiting renal interstitial fibroblast activation and proliferation. []
Hepatology research: Carnosic acid, a compound that upregulates SIRT1, has been shown to protect hepatocytes from hydrogen peroxide-induced injury, with this protective effect being abolished by SIRT1 inhibitors. This suggests a potential role for SIRT1 modulation in treating liver injury. []
Infectious disease research: H2S-induced sulfhydration of GAPDH disrupts the CCAR2-SIRT1 interaction, leading to autophagy activation and restricting intracellular Mycobacterium tuberculosis growth. This highlights a potential therapeutic approach for tuberculosis treatment through modulating the SIRT1 pathway. []
Compound Description: This compound is a potential treatment for human papillomavirus infections. Its synthesis is highlighted by a key asymmetric reductive amination step and the isolation of a unique salt, the 2-picolinic acid salt of (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (13).
Relevance: This compound shares the core structure of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. The difference lies in the substituent at position 1, with compound 1 featuring a picolinamide group while the target compound has an amine group.
Compound Description: This compound is mentioned as a precursor in the synthesis of various 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-carboxamide derivatives.
Relevance: This compound shares the core structure of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. The difference lies in the position of the carboxamide group, which is at position 1 in this compound and at position 3 in the target compound.
Compound Description: This compound is a key intermediate in the synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (1). It is isolated as a unique salt with 2-picolinic acid.
Relevance: This compound is structurally very similar to the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. Both compounds share the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole core structure and possess an amine group. The difference lies in the position of the amine group, which is located at position 1 in this compound and at position 3 in the target compound.
Compound Description: This compound exhibits exceptional D-1 agonist potency. Its N-allyl derivative, SK&F 85174, retains D-1 agonist potency and displays potent D-2 agonist activity. Various N-substituted derivatives were synthesized to explore the D-2/D-1 agonist relationship.
Relevance: Although not a carbazole derivative, this compound is a benzazepine and shares a similar structure with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. Both compounds contain a chlorine atom at position 6 and hydroxyl substituents on the aromatic ring. The exploration of N-substituted derivatives in this research offers insight into potential modifications of the amine group at position 3 in the target compound.
Compound Description: This compound was studied for its metabolism, revealing the formation of novel amine conjugates, including an N-oxide, a desmethyl metabolite (SK&F 101055), an N-sulfoconjugate, a carbamyl glucuronide, and a glucuronide derived from a hydroxylamine metabolite.
Relevance: This compound is another benzazepine that shares structural similarities with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. Both have a chlorine atom at position 6 and a partially saturated heterocyclic ring. The detailed investigation of its metabolic pathways could offer valuable information regarding the potential metabolism of the target compound.
Compound Description: This compound is a potent and selective inhibitor of sirtuin 1 (SIRT1) deacetylase. It has demonstrated inhibitory effects on renal interstitial fibroblast activation, proliferation, and renal fibrosis. [, ]
Relevance: This compound shares the core structure of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. The difference lies in the position of the carboxamide group, which is at position 1 in this compound and at position 3 in the target compound. [, ]
Compound Description: This compound inhibits bladder cancer progression by suppressing YAP1/TAZ. It induces phosphorylation of LATS1 and YAP1/TAZ in bladder cancer cells, leading to suppression of cell viability in vitro and in mouse xenografts.
Relevance: This compound shares the core structure of 2,3,4,9-tetrahydro-1H-carbazole with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. While DMPCA has a methyl group at position 6 and a dimethoxyphenethyl group at position 1, the target compound features a chlorine atom at position 6 and an amine group at position 3. This comparison highlights the potential for modifications at positions 1 and 3 of the core carbazole structure to achieve specific biological activities.
2,3,4,9-tetrahydro-1H-carbazol-3-ol
Compound Description: This compound is a key intermediate in the chemoenzymatic asymmetric synthesis of ramatroban and frovatriptan. Both (R)- and (S)-enantiomers are utilized in the synthesis of these drugs. [, ]
Relevance: This compound is structurally very similar to the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. It shares the core structure of 2,3,4,9-tetrahydro-1H-carbazole with a functional group at position 3. The main difference is the presence of a hydroxyl group in this compound compared to an amine group in the target compound. [, ]
Compound Description: This compound is a salt of frovatriptan with acetic acid. It forms a three-dimensional hydrogen-bonded structure, where the cations are connected through head-to-head amide-amide catemers and further linked via interactions with acetate anions.
Relevance: This compound is a salt of frovatriptan, which is structurally related to the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. Frovatriptan possesses the core structure of 2,3,4,9-tetrahydro-1H-carbazole with a carbamoyl group at position 6 and a methylamine group at position 3, differing from the target compound by the presence of a chlorine atom at position 6 in the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.